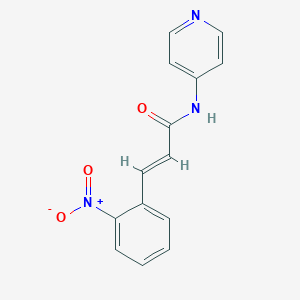![molecular formula C18H21N3O2 B5883326 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol, also known as PIPER, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PIPER has been shown to have a broad range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to have a broad range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating the immune response. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by modulating the expression of various neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in lab experiments is its broad range of biological activities. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol. One of the future directions is to study the potential therapeutic applications of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. Another future direction is to study the mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in more detail to better understand its biological activities. Additionally, future studies could focus on improving the solubility of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol to make it more suitable for in vivo studies.
Métodos De Síntesis
The synthesis of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol involves the reaction of 4-nitrobenzaldehyde with benzylamine in the presence of sodium borohydride to form 4-(benzylamino)benzaldehyde. This intermediate is then reacted with 1,3-dihydroxybenzene in the presence of sodium cyanoborohydride to form 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol. The yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
Propiedades
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17-7-6-16(18(23)12-17)13-19-21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12-13,22-23H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCFUANDRZZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Benzylpiperazin-1-yl)imino]methyl}benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

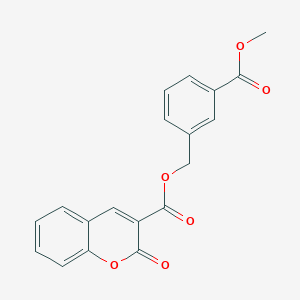
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
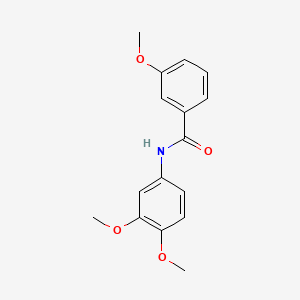
![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)
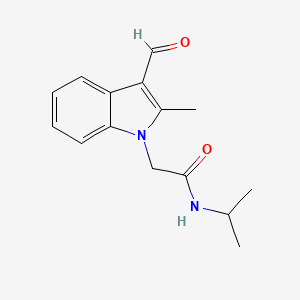
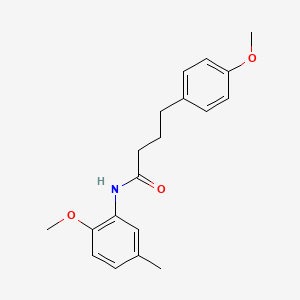
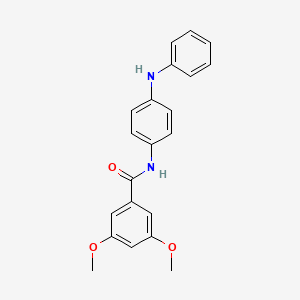
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
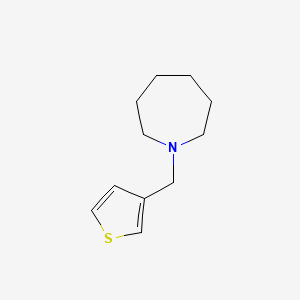
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
